2-Ethoxy-4,5-difluorobenzaldehyde
CAS No.: 883535-82-8
Cat. No.: VC11740076
Molecular Formula: C9H8F2O2
Molecular Weight: 186.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 883535-82-8 |
|---|---|
| Molecular Formula | C9H8F2O2 |
| Molecular Weight | 186.15 g/mol |
| IUPAC Name | 2-ethoxy-4,5-difluorobenzaldehyde |
| Standard InChI | InChI=1S/C9H8F2O2/c1-2-13-9-4-8(11)7(10)3-6(9)5-12/h3-5H,2H2,1H3 |
| Standard InChI Key | BZHGEEWRLKAHBR-UHFFFAOYSA-N |
| SMILES | CCOC1=CC(=C(C=C1C=O)F)F |
| Canonical SMILES | CCOC1=CC(=C(C=C1C=O)F)F |
Introduction
Chemical Identity and Structural Characteristics
2-Ethoxy-4,5-difluorobenzaldehyde belongs to the class of substituted benzaldehydes, featuring a benzene core modified with an ethoxy group (-OCHCH), two fluorine atoms, and an aldehyde functional group (-CHO). The substitution pattern directs reactivity and intermolecular interactions, making it a versatile intermediate.
Molecular and Physicochemical Properties
Key properties of 2-ethoxy-4,5-difluorobenzaldehyde are summarized below:
| Property | Value |
|---|---|
| CAS Number | 883535-82-8 |
| Molecular Formula | |
| Molecular Weight | 186.15 g/mol |
| Functional Groups | Aldehyde, ethoxy, fluorine |
| Solubility | Moderate in polar organic solvents |
| Stability | Sensitive to oxidation |
The electron-withdrawing fluorine atoms at the 4- and 5-positions deactivate the benzene ring, directing electrophilic substitution to the 3- and 6-positions. The ethoxy group, an electron-donating substituent, further modulates electronic density, enhancing the aldehyde’s reactivity toward nucleophilic additions.
Synthesis and Manufacturing Approaches
The synthesis of 2-ethoxy-4,5-difluorobenzaldehyde typically involves sequential functionalization of benzaldehyde derivatives. While detailed protocols are proprietary, general methodologies can be inferred from related fluorinated compounds.
Fluorination and Etherification Strategies
A common route begins with 4,5-difluorobenzaldehyde, which undergoes etherification at the 2-position using ethylating agents like diethyl sulfate or ethyl bromide. Alternatively, fluorination of 2-ethoxybenzaldehyde derivatives using reagents such as Selectfluor® or DAST (diethylaminosulfur trifluoride) introduces fluorine atoms at specific positions. For example:
Yields depend on reaction conditions, with optimized protocols achieving >70% efficiency.
Industrial-Scale Considerations
A patent describing the synthesis of 2-ethoxy-4,6-difluoropyrimidine highlights scalable methods involving urea and diethyl sulfate, followed by chlorination and fluorination . Although targeting a different compound, this four-step process underscores the feasibility of large-scale production for ethoxy-fluoro intermediates. Solvent recovery and purity optimization (>99%) are critical for cost-effective manufacturing .
Applications in Organic Synthesis
The aldehyde group in 2-ethoxy-4,5-difluorobenzaldehyde facilitates its use in constructing complex molecules, particularly fluorinated imines, hydrazones, and heterocycles.
Fluorinated Imines and Hydrazones
Reaction with primary amines or hydrazines yields Schiff bases and hydrazones, respectively. These derivatives exhibit enhanced antibacterial activity due to fluorine’s ability to improve membrane permeability and resistance to enzymatic degradation. For instance, fluorinated imines derived from this aldehyde show IC values comparable to clinical antifungals (e.g., 8.1–57.7 μM against Candida albicans) .
Heterocyclic Compounds
Cyclocondensation reactions with thiourea or guanidine produce fluorinated pyrimidines and triazines. Such heterocycles are pivotal in agrochemicals and pharmaceuticals, exemplified by the patent-pending 2-ethoxy-4,6-difluoropyrimidine, a precursor to herbicides .
Future Directions and Research Opportunities
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Synthetic Methodology: Developing catalytic asymmetric routes to access enantiomerically pure derivatives for chiral drug discovery.
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Biological Screening: Expanding in vivo studies to validate antimicrobial and anticancer efficacy.
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Materials Science: Exploring fluorinated polymers for optoelectronic applications, leveraging the compound’s electronic properties.
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